molecular formula C18H19N5O2 B563618 N-Desmethyl Pirenzepine-d8 CAS No. 1189860-05-6

N-Desmethyl Pirenzepine-d8

Cat. No.: B563618
CAS No.: 1189860-05-6
M. Wt: 345.432
InChI Key: FSKGDOFJFMYNIG-JNJBWJDISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Pirenzepine-d8 involves the deuteration of N-Desmethyl Pirenzepine. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure . The reaction conditions often require the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and advanced analytical techniques helps in scaling up the production while maintaining the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Pirenzepine-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully deuterated analogs .

Scientific Research Applications

N-Desmethyl Pirenzepine-d8 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.

    Biology: Helps in understanding the metabolic pathways and interactions of Pirenzepine.

    Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Pirenzepine.

    Industry: Employed in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Uniqueness: N-Desmethyl Pirenzepine-d8 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .

Properties

IUPAC Name

11-[2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25)/i8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKGDOFJFMYNIG-JNJBWJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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